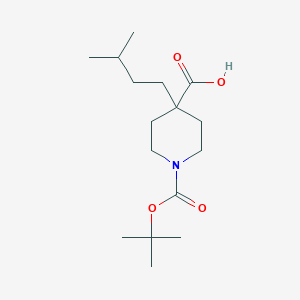
1-(tert-Butoxycarbonyl)-4-(3-methylbutyl)piperidine-4-carboxylic acid
Descripción general
Descripción
1-(tert-Butoxycarbonyl)-4-(3-methylbutyl)piperidine-4-carboxylic acid (tBMP) is an organic compound that is used as a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. It is a versatile reagent that can be used in a variety of synthetic pathways, including condensation, esterification, and oxidation reactions. In addition, tBMP has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. This article will discuss the synthesis of tBMP, its applications in scientific research, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and future directions for research.
Aplicaciones Científicas De Investigación
Chemical Structure and Properties
1-(tert-Butoxycarbonyl)-4-(3-methylbutyl)piperidine-4-carboxylic acid and its derivatives have been extensively studied for their chemical properties and potential applications in various fields of scientific research. The compound adopts specific conformations and has been utilized in the synthesis of several structurally complex molecules. Didierjean et al. (2002) highlighted the conformations adopted by a dipeptide containing the pipecolic acid derivative of this compound, providing insights into its structural behavior in biological systems (Didierjean, Boussard, & Aubry, 2002).
Synthesis of Amino Acid Derivatives
The compound has been pivotal in the asymmetric synthesis of amino acid derivatives, particularly those related to piperidinedicarboxylic acid. Researchers like Xue et al. (2002) have developed methodologies for synthesizing these derivatives, which are crucial in the production of various bioactive compounds (Xue, He, Roderick, Corbett, & Decicco, 2002).
Development of Proteinkinase Inhibitors
Hao et al. (2011) demonstrated the synthesis of a specific derivative of this compound as a key intermediate in the creation of potent proteinkinase inhibitors. The method suggested not only the compound's relevance in synthesizing complex molecules but also its potential application in developing pharmaceuticals (Hao, Liu, Zhang, & Chen, 2011).
Role in Organic Synthesis
Hammarström et al. (2005) and Teng et al. (2006) explored the utility of this compound in various organic synthesis processes. They investigated its role in the synthesis of different amino acid analogs and oxindole analogs, demonstrating its versatility and efficiency in chemical synthesis (Hammarström, Fu, Vail, Hammer, & McLaughlin, 2005); (Teng, Zhang, & Mendonça, 2006).
Application in Peptide Synthesis
Fernandez et al. (2002) synthesized derivatives of this compound for use in peptide synthesis. They developed constrained surrogates of dipeptides, showing the compound's potential in creating structurally complex bioactive molecules (Fernandez, Diez, Rubiralta, Montenegro, Casamitjana, Kogan, & Giralt, 2002).
Propiedades
IUPAC Name |
4-(3-methylbutyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO4/c1-12(2)6-7-16(13(18)19)8-10-17(11-9-16)14(20)21-15(3,4)5/h12H,6-11H2,1-5H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCVIAGOXZQKTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-4-(3-methylbutyl)piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




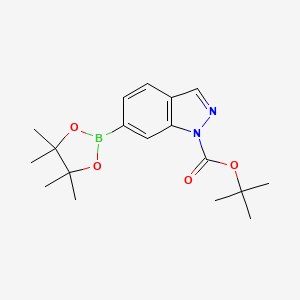
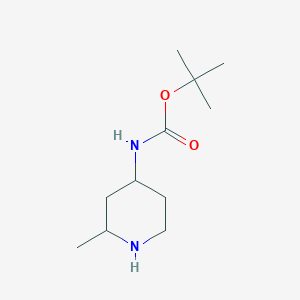

![5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399640.png)

![Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine](/img/structure/B1399642.png)
![4,4,5,5-Tetramethyl-2-(4-phenoxymethyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1399645.png)
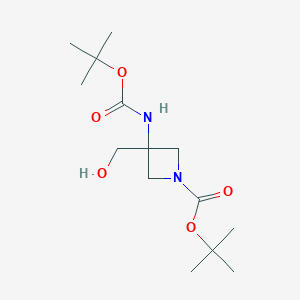
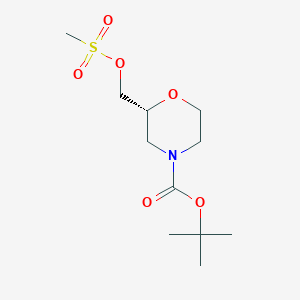
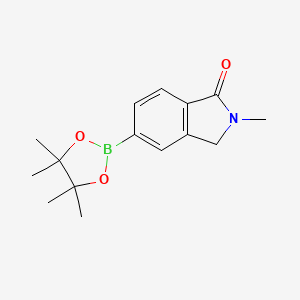
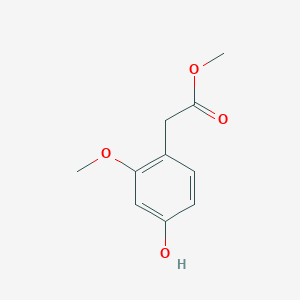
![7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1399651.png)
